Profenofos
Overview
Description
Profenofos is a pale yellow liquid with garlic-like odor. Corrosive. Used as an insecticide.
This compound is an organic thiophosphate, an organophosphate insecticide, an organochlorine insecticide and a member of monochlorobenzenes. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and an agrochemical. It is functionally related to a 4-bromo-2-chlorophenol.
This compound is an insecticide used on a wide variety of crops to control many pests but mainly Lepidoptera and mites. It is non-systemic with contact and stomach action, and an acetylcholinesterase (AChE) inhibitor. It is a broad-spectrum organophosphorous pesticide that is used widely in cotton fields for insect control. It is a pale yellow liquid with garlic-like odor and corrosive. Organophosphates are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Mechanism of Action
Target of Action
Profenofos, an organophosphate insecticide, primarily targets the acetylcholinesterase (AChE) enzyme . This enzyme plays a crucial role in the nervous system of insects, where it is responsible for breaking down the neurotransmitter acetylcholine .
Mode of Action
This compound acts as a neurotoxin that inhibits the function of the AChE enzyme . When ingested or absorbed by an organism, this compound binds to the AChE receptor, decreasing the receptor’s function . Although it is used in the form of a racemate, the S(-) isomer of this compound is a more potent inhibitor .
Biochemical Pathways
The inhibition of the AChE enzyme by this compound leads to the accumulation of acetylcholine in the synaptic cleft . This overstimulation of the nervous system results in symptoms including muscle twitching, seizures, and in severe cases, death .
Result of Action
The primary result of this compound action is the overstimulation of the nervous system in insects, leading to their death . It also affects non-target organisms, such as pollinators, birds, mammals, and invertebrates, impacting ecosystem functioning . In mammals, including humans, exposure to this compound can cause symptoms ranging from minor ones like nausea, headache, and confusion to severe ones like breathing difficulties, migraines, and even death .
Action Environment
This compound is used extensively in various environments to combat pests on crops like cotton, vegetables, and fruits . It accumulates in various environmental components, contaminating food, water, and air . Microbes exposed to this compound adapt to these toxic compounds over time and use them as carbon and energy sources, providing a sustainable and economical method to eliminate this compound from the environment . The widespread presence of this compound has become a significant environmental concern .
Biochemical Analysis
Biochemical Properties
Profenofos exerts a significant effect on fish health . As a neurotoxic poison, it inhibits acetylcholinesterase receptor activity, leading to dizziness, paralysis, and pest death .
Cellular Effects
This compound has been observed to cause acute toxic stress in fish, displaying behavioral toxicity . It also affects other eukaryotes, such as pollinators, birds, mammals, and invertebrates, affecting ecosystem functioning .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholinesterase receptor activity . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulses, which eventually lead to paralysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, a 21-day exposure to this compound was conducted to evaluate its sub-lethal effects . Various toxicological endpoints were assessed on the 1st, 7th, 15th, and 21st days of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The 96-hour LC50 value of this compound was determined as 7.2 µg/L for Grass carp . At high doses, this compound can cause extreme microcytic hypochromic anemia and leucocyte count increase in experimented fish .
Metabolic Pathways
This compound is involved in the cholinergic synapse pathway, where it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine .
Transport and Distribution
This compound is distributed within cells and tissues through passive diffusion due to its lipophilic nature . It accumulates in various environmental components, contaminating food, water, and air .
Subcellular Localization
The subcellular localization of this compound is not specific due to its lipophilic nature. It can diffuse across cell membranes and distribute throughout the cell . Its primary target is the acetylcholinesterase enzyme located in the synaptic cleft .
Properties
IUPAC Name |
4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMMJNLHFKGANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClO3PS | |
Record name | PROFENOFOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032464 | |
Record name | Profenofos | |
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Molecular Weight |
373.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Profenofos is a pale yellow liquid with garlic-like odor. Corrosive. Used as an insecticide., Pale yellow or amber liquid with an odor like garlic; [HSDB] | |
Record name | PROFENOFOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Profenofos | |
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Boiling Point |
100 °C @ 1.35X10-2 mm Hg | |
Record name | PROFENOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily miscible with most organic solvents., In water, 28 mg/l @ 25 °C | |
Record name | PROFENOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
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Density |
1.455 @ 20 °C | |
Record name | PROFENOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000009 [mmHg], 9.00X10-7 mm Hg @ 25 °C | |
Record name | Profenofos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6843 | |
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Record name | PROFENOFOS | |
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Mechanism of Action |
Non-systemic insecticide & acaricide with contact & stomach action. Exhibits a translaminar effect. Cholinesterase inhibitor. | |
Record name | PROFENOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
Pale yellow liquid, Amber color, oily liquid | |
CAS No. |
41198-08-7, 81116-98-5, 81123-19-5 | |
Record name | PROFENOFOS | |
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URL | https://cameochemicals.noaa.gov/chemical/18211 | |
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Record name | Profenofos | |
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Record name | (-)-Profenofos | |
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Record name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate | |
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